2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is a chemical compound with the molecular formula C6H3N5O6. It is known for its unique structure, which includes a benzoxadiazole ring substituted with nitro groups and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the reaction of 2,1,3-benzoxadiazol-5-amine with nitric acid under controlled conditions to introduce nitro groups at the 4 and 6 positions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the explosive nature of nitro compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly nitrated derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Higher nitrated benzoxadiazole derivatives.
Reduction: Amino-substituted benzoxadiazole derivatives.
Substitution: Various substituted benzoxadiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the electronic properties of the compound and enabling it to interact with biological molecules. The benzoxadiazole ring system can also facilitate binding to specific sites on proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,1,3-Benzoxadiazol-4-amine, 5,7-dinitro-, 3-oxide
- 2,1,3-Benzoxadiazol-5-amine hydrochloride
- Benzofuroxan
- 2,1,3-Benzothiadiazole
Uniqueness
2,1,3-Benzoxadiazol-5-amine, 4,6-dinitro-, 1-oxide is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. The presence of both nitro and amine groups on the benzoxadiazole ring allows for a wide range of chemical modifications and applications .
Eigenschaften
CAS-Nummer |
134317-89-8 |
---|---|
Molekularformel |
C6H3N5O6 |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
4,6-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium-5-amine |
InChI |
InChI=1S/C6H3N5O6/c7-4-2(9(12)13)1-3-5(6(4)10(14)15)8-17-11(3)16/h1H,7H2 |
InChI-Schlüssel |
BVDASPNCUVQDAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C2=NO[N+](=C21)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.